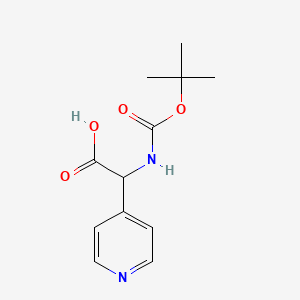

2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid, also known as TBPA, is an organic compound used in a variety of scientific applications. TBPA is a versatile compound that can be used in the synthesis of other compounds, and it has been used in research applications in biochemistry and physiology. TBPA has a variety of advantages for laboratory experiments, but there are also some limitations that must be considered.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid involves the protection of the amino group of pyridine-4-ylacetic acid followed by the introduction of a tert-butoxycarbonyl (Boc) group. The Boc-protected intermediate is then subjected to a coupling reaction with the amine to obtain the final product.

Starting Materials

Pyridine-4-ylacetic acid, tert-Butyl chloroformate, Diisopropylethylamine (DIPEA), Ethyl acetate, Methanol, Triethylamine, N,N-dimethylformamide (DMF), 2-Amino-2-(pyridin-4-yl)acetic acid

Reaction

Step 1: Protection of amino group, Pyridine-4-ylacetic acid is dissolved in DMF and cooled to 0°C. DIPEA is added to the solution followed by the addition of tert-butyl chloroformate. The reaction mixture is stirred for 3 hours at room temperature. The resulting Boc-protected intermediate is isolated by filtration and washed with ethyl acetate. , Step 2: Coupling reaction, The Boc-protected intermediate obtained in step 1 is dissolved in DMF and cooled to 0°C. Triethylamine is added to the solution followed by the addition of 2-amino-2-(pyridin-4-yl)acetic acid. The reaction mixture is stirred for 24 hours at room temperature. The final product is obtained by precipitation with methanol and filtration.

Mechanism Of Action

2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid works by binding to certain receptors in the body, such as those in the nervous system. This binding triggers a cascade of biochemical reactions that can result in changes in the body. For example, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid can bind to receptors in the brain and cause changes in behavior or cognition. It can also bind to receptors in the cardiovascular system and cause changes in heart rate or blood pressure.

Biochemical And Physiological Effects

2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the nervous system, cardiovascular system, and endocrine system. It has been found to have an effect on the release of neurotransmitters such as serotonin and dopamine, as well as hormones such as cortisol and adrenaline. In addition, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been found to have an effect on the metabolism of certain compounds, such as fatty acids, carbohydrates, and proteins.

Advantages And Limitations For Lab Experiments

2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively stable, and it can be stored for long periods of time without degradation. Additionally, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has a low toxicity, making it safe to use in lab experiments.

However, there are also some limitations to using 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Finally, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid can react with certain compounds, which can interfere with the results of experiments.

Future Directions

There are a number of possible future directions for research involving 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid. One possibility is to explore the effects of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid on other systems of the body, such as the immune system or the digestive system. Additionally, further research could be done to explore the effects of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid on different types of cells, such as cancer cells or stem cells. Another possibility is to explore the use of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid in the synthesis of other compounds, such as peptides or proteins. Finally, further research could be done to explore the use of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid in drug development and delivery.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been used in a variety of scientific research applications. It has been used to study the effect of drugs on the nervous system and to study the biochemical and physiological effects of various compounds. It has also been used in the synthesis of other compounds, such as peptides and proteins. 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been used to study the structure and function of enzymes and to study the effects of drugs on the body.

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUNKOGKEZKMBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-alpha-N-Boc-Amino-4-pyridineaceic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)

![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)